3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Descripción
Propiedades
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMCKJVPNJJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674165 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-80-7 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-nitropyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
General Synthetic Strategy
The compound is typically synthesized via a multi-step process starting from appropriately substituted pyridine derivatives. The key steps involve:
- Introduction of the boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is essential for subsequent cross-coupling reactions.
- Functionalization at the 2-amine and 3-nitro positions on the pyridine ring.
The preparation often requires controlled reaction conditions to preserve sensitive groups and ensure high purity.
Specific Preparation Method
A detailed experimental procedure reported involves the following:
- Starting material: 2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine.
- Reagents: Methanesulphonyl chloride and pyridine as solvent.
- Conditions: The reaction mixture is stirred at 20°C for 18 hours.
- Work-up: After reaction completion, the solvent is removed under reduced pressure. The residue is partitioned between saturated sodium bicarbonate solution and dichloromethane.
- Purification: The organic layer is separated and purified using silica cartridge chromatography with a gradient of dichloromethane and methanol.
- Yield: The process yields the target compound as a brown solid with a mass of 0.46 g from 0.5 g of starting material.
This method highlights the use of mild conditions and standard purification techniques to obtain the compound with good yield and purity.
Solubility and Stock Solution Preparation
For practical use, the compound's solubility and stock solution preparation are critical:
- Molecular weight: 250.06 g/mol.
- Solubility: The compound is soluble in various solvents; heating to 37°C and ultrasonic bath treatment can improve solubility.
- Storage: Stock solutions should be stored at 2-8°C; for long-term storage, -80°C is recommended with usage within 6 months.
- Preparation of stock solutions at different molarities is advised, with volumes adjusted according to the amount of compound used.
The following table summarizes stock solution preparation volumes for different masses and molarities:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.999 mL | 19.9952 mL | 39.9904 mL |
| 5 mM Solution | 0.7998 mL | 3.999 mL | 7.9981 mL |
| 10 mM Solution | 0.3999 mL | 1.9995 mL | 3.999 mL |
This data facilitates accurate preparation of solutions for experimental use.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | 2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine |
| Key Reagent | Methanesulphonyl chloride |
| Solvent | Pyridine |
| Reaction Temperature | 20°C |
| Reaction Time | 18 hours |
| Work-up | Partition between saturated NaHCO3 and CH2Cl2 |
| Purification | Silica cartridge chromatography (DCM/MeOH gradient) |
| Yield | 0.46 g from 0.5 g starting material |
| Molecular Weight | 250.06 g/mol |
| Storage Conditions | 2-8°C short term; -80°C long term |
| Solubility Enhancement | Heat to 37°C + ultrasonic bath |
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: : The nitro group can be reduced to an amine, resulting in the formation of different amines.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitrate esters and other oxidized derivatives.
Reduction: : Different amines, including secondary and tertiary amines.
Substitution: : Various boronic acid derivatives and substituted pyridines.
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound is primarily utilized in organic synthesis as a reagent in cross-coupling reactions. The dioxaborolane moiety allows it to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential as a drug candidate due to its structural features that may allow it to interact with biological targets effectively.
Case Studies:
- Antiparasitic Activity : Modifications of similar compounds have shown significant antiparasitic potency. The incorporation of polar functionalities enhances aqueous solubility while maintaining metabolic stability and activity.
- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor. Similar compounds have demonstrated effectiveness against specific kinases involved in cancer progression.
Material Science
In material science, the compound can be used to synthesize advanced materials and polymers due to its unique properties. Its ability to undergo various chemical reactions makes it suitable for developing new materials with tailored properties for specific applications.
Summary of Chemical Reactions
The compound can undergo several reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | The nitro group can be reduced to an amine under specific conditions. |
| Reduction | Can be reduced using reagents like lithium aluminum hydride. |
| Substitution | The dioxaborolane moiety participates in cross-coupling reactions such as Suzuki-Miyaura. |
Mecanismo De Acción
The mechanism by which 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the boronic acid group can form reversible covalent bonds with various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Substituent Variations at the Pyridine 3-Position
The 3-position substituent significantly influences electronic properties and reactivity.
- Nitro Group (Target) : Enhances electrophilic substitution reactivity and stabilizes the boronic ester for cross-coupling . However, nitro groups may decompose under harsh conditions.
- Methyl Group : Electron-donating, improving stability but reducing coupling efficiency compared to nitro .
- Chloro Group : Moderately electron-withdrawing, offering balanced reactivity for selective couplings .
Amine Functionalization at the Pyridine 2-Position
The amine group’s substitution pattern affects solubility and steric hindrance.
Additional Substituents and Positional Isomerism
- Trifluoromethyl (4-CF₃) : Strong electron-withdrawing effect enhances boronic ester reactivity in couplings .
- Fluoro (6-F) : Improves metabolic stability in pharmaceuticals .
Stability and Hazards
- Nitro Group Instability : Prone to reduction or decomposition under acidic/basic conditions; storage at 2–8°C recommended .
- Methyl/Chloro Analogs : Greater thermal stability, suitable for prolonged reactions .
- Hazard Profiles : All analogs exhibit skin/eye irritation (H315, H319) and respiratory risks (H335) .
Actividad Biológica
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest due to its unique structural features and potential biological applications. The presence of both a nitro group and a boron-containing moiety suggests various pathways for biological interaction and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following IUPAC name: This compound . Its molecular formula is with a molecular weight of 280.08 g/mol. The structure includes a pyridine ring substituted with a nitro group and a boron-containing dioxaborolane group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BNO₆ |
| Molecular Weight | 280.08 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets through the nitro group and the boronic ester functionality. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.
- Nitro Group Reduction : The reduction of the nitro group can yield amine derivatives that may exhibit different biological activities.
- Boronic Ester Reactivity : The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions which are crucial in the synthesis of biologically active compounds.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance:
- DYRK1A Inhibition : Compounds designed based on similar frameworks have been identified as potent inhibitors of DYRK1A kinase. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A with associated antioxidant effects in microglial cells .
Antimicrobial Activity
Research indicates that nitro-substituted pyridines often exhibit antimicrobial properties. The presence of the boronic acid moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
- Study on DYRK1A Inhibition : A study highlighted the design and synthesis of compounds targeting DYRK1A using computational methods. The resulting compounds showed significant inhibition in enzymatic assays and promising pharmacological profiles .
- Antioxidant Assays : A series of related compounds were evaluated for their antioxidant activities using ORAC assays. These studies confirmed that modifications to the boronic ester significantly affected antioxidant efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. A common approach involves reacting a brominated pyridine precursor (e.g., 5-bromo-3-nitropyridin-2-amine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane under inert conditions . The reaction is typically heated to 80–100°C for 12–24 hours, followed by purification via column chromatography or crystallization.
Q. Key Considerations :
- Ensure moisture-free conditions to prevent boronate ester hydrolysis.
- Use degassed solvents to avoid catalyst deactivation.
- Monitor reaction progress via TLC or LC-MS to optimize yield.
Q. How is the boronate ester moiety in this compound characterized structurally?
The boronate ester group is confirmed using NMR spectroscopy (¹¹B and ¹H/¹³C NMR) and X-ray crystallography . For crystallographic analysis, single crystals are grown via slow evaporation, and data collection is performed using synchrotron or in-house X-ray sources. Structure refinement is conducted using software like SHELXL or OLEX2 , which validate bond lengths and angles .
Q. Example Data :
- ¹¹B NMR : A sharp peak near 30 ppm confirms the tetrahedral boron environment.
- X-ray : C–B bond lengths typically range from 1.55–1.60 Å.
Advanced Research Questions
Q. How can competing side reactions during Suzuki coupling be minimized when synthesizing this compound?
The nitro group on the pyridine ring may interfere with the palladium catalyst, leading to reduced yields or byproducts. To mitigate this:
- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance stability and selectivity .
- Additives : Include silver salts (e.g., Ag₂O) to scavenge halide ions that poison the catalyst.
- Temperature Control : Lower reaction temperatures (e.g., 60°C) with extended reaction times (24–48 hours) can suppress undesired pathways .
Q. Validation :
- Monitor reaction intermediates via HPLC-MS to identify side products.
- Compare yields under varying conditions (e.g., catalyst loading, solvent polarity).
Q. What strategies resolve contradictions in crystallographic data for nitro- and boronate-containing compounds?
Discrepancies in crystallographic data (e.g., disorder in the nitro group or boronate ring) can arise due to dynamic effects or poor crystal quality. Solutions include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinned Crystal Refinement : Use tools like SHELXL ’s TWIN command to model overlapping lattices .
- Complementary Techniques : Pair X-ray data with DFT calculations to validate bond geometries and electron density maps.
Case Study :
A 2024 study resolved boronate ester disorder by refining anisotropic displacement parameters and validating against computed Hirshfeld surfaces .
Q. How is this compound utilized in medicinal chemistry research?
The boronate ester serves as a versatile intermediate for targeted drug discovery , particularly in synthesizing kinase inhibitors or proteolysis-targeting chimeras (PROTACs). For example:
- Suzuki Coupling : The boronate group enables late-stage functionalization with aryl/heteroaryl halides to generate diverse pyridine derivatives .
- Biological Screening : Derivatives are evaluated for binding to targets like GSK-3β or IKK-β using enzymatic assays and cellular models .
Recent Application :
In 2023, a related boronate-pyridine analog was incorporated into a tau aggregation inhibitor for Alzheimer’s disease research, showing nanomolar activity in neuronal cell lines .
Methodological Challenges and Solutions
Q. How can the nitro group’s electron-withdrawing effects impact subsequent functionalization?
The nitro group deactivates the pyridine ring, complicating electrophilic substitutions. Workarounds include:
Q. Data Analysis :
- Compare reaction outcomes (yield, regioselectivity) with/without nitro reduction.
- Use Hammett parameters to quantify electronic effects on reaction rates.
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-PDA : Quantifies purity (>95% required for biological assays).
- Stability Studies : Monitor boronate ester hydrolysis in DMSO/PBS buffers via ¹H NMR over 48 hours.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity under storage conditions .
Tables for Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 150–155°C (dec.) | DSC | |
| Boron Content | ~4.5% | ICP-MS | |
| Suzuki Coupling Yield | 70–85% | Isolated yield | |
| IC50 (GSK-3β Inhibition) | 120 nM (derivative) | Enzymatic assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
